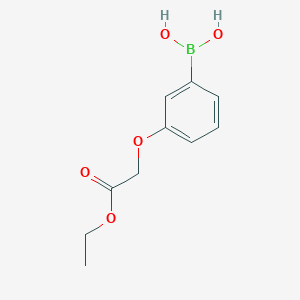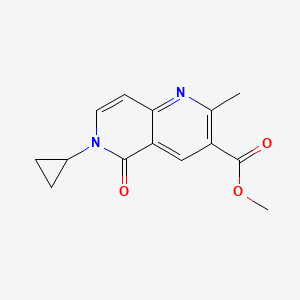
6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid is C11H7ClN2O2. Its molecular weight is 234.64 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid are not available, pyrimidine derivatives are known to be involved in a wide range of reactions .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The study of pyrimidine derivatives, including those similar to 6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid, has revealed their importance in crystal structure analysis. For instance, the research on pyrimethaminium benzenesulfonate monohydrate demonstrated the formation of hydrogen-bonded bimolecular ring motifs, which are significant in understanding molecular interactions and crystal structures (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Transformation Techniques :
- Pyrimidine derivatives have been used to develop efficient synthesis techniques. For example, a study highlighted the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their transformation under microwave irradiation, showcasing the versatility of pyrimidine compounds in synthetic chemistry (Hesse, Perspicace, & Kirsch, 2007).
Nonlinear Optical Properties and Electronic Structure :
- Research on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has shown their significance in the fields of medicine and nonlinear optics (NLO). A study conducted on these compounds revealed their potential in optoelectronic applications due to their notable NLO properties (Hussain et al., 2020).
Corrosion Inhibition :
- Pyrimidine derivatives have been studied for their role in corrosion inhibition. A research project investigated the effect of pyrimidine derivatives on iron corrosion in hydrochloric acid, finding that these compounds can significantly inhibit corrosion, indicating their potential use in industrial applications (Abdelazim, Khaled, & Abdelshafy, 2021).
Pharmacological Properties :
- Although you requested to exclude drug use and dosage information, it's notable that pyrimidine derivatives, similar to 6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid, are frequently researched for their potential pharmacological properties, including anti-inflammatory and analgesic effects (Muralidharan, James Raja, & Deepti, 2019).
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-2-7(4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHUINBVQJYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



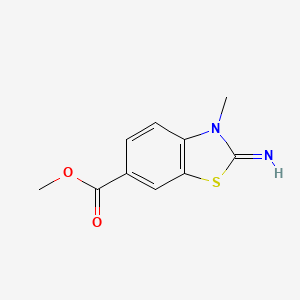

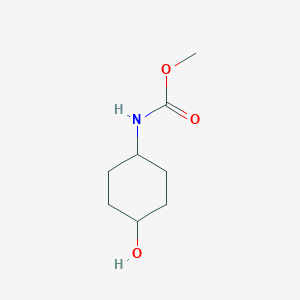
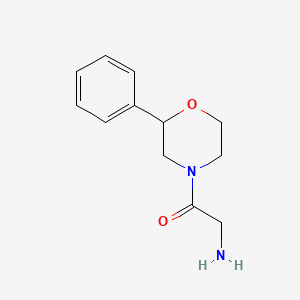
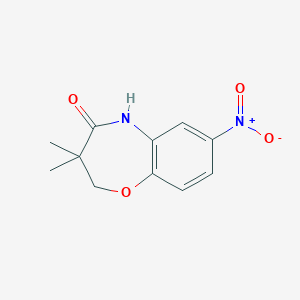
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)
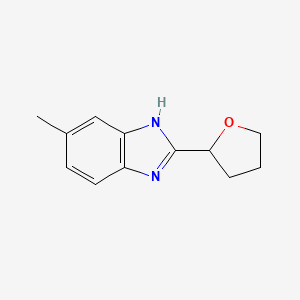
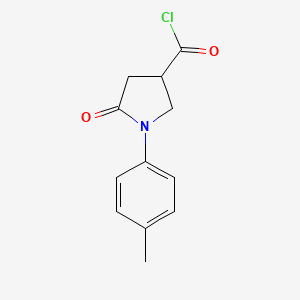
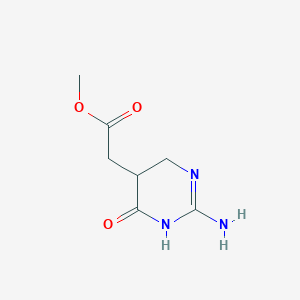
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
